molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide

Cat. No. B2570415
CAS RN: 2224205-59-6
M. Wt: 183.251
InChI Key: BYKQVWUPILWDFD-UHFFFAOYSA-N
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Description

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide, also known as MOPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MOPA is a small molecule with a molecular weight of 167.21 g/mol and a chemical formula of C9H15NO2.

Mechanism Of Action

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide exerts its biological effects by binding to specific target proteins, including ion channels and enzymes. The exact mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of protein activity through the disruption of protein-ligand interactions.
Biochemical and Physiological Effects:
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of metabolic pathways and cell death. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels, which can affect the electrical properties of cells and lead to changes in neuronal signaling.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide-based therapies for cancer, which could involve the use of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide as a chemotherapeutic agent or as a tool to study the mechanisms of cancer cell growth and proliferation. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide could be used as a tool to study the structure and function of ion channels and enzymes, which could lead to the development of new drugs for the treatment of neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide and its potential applications in various fields of science.

Synthesis Methods

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-oxanone with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in high purity.

Scientific Research Applications

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to exhibit antitumor activity and is being investigated as a potential treatment for cancer. In biochemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In neuroscience, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels and has potential applications in the treatment of neurological disorders.

properties

IUPAC Name

N-[(3-methyloxan-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKQVWUPILWDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide

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